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Compound of Interest

Compound Name: 1-Bromo-3-ethylbenzene

Cat. No.: B123539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic compound 1-Bromo-3-ethylbenzene. The document details nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the

structural and electronic properties of the molecule. This information is pivotal for substance

identification, characterization, and as a reference in synthetic chemistry and drug development

workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of a molecule. For 1-Bromo-3-ethylbenzene, both ¹H and ¹³C NMR provide distinct

signals corresponding to the unique chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Bromo-3-ethylbenzene is characterized by signals in both the

aromatic and aliphatic regions, consistent with its structure.
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Chemical Shift

(δ) ppm
Multiplicity Integration

Coupling

Constant (J) Hz
Assignment

7.28-7.38 m 2H -
Aromatic protons

(H-4, H-6)

7.11-7.20 m 2H -
Aromatic protons

(H-2, H-5)

2.63 q 2H 7.5
Methylene

protons (-CH₂-)

1.23 t 3H 7.5
Methyl protons (-

CH₃)

Note: The assignments for the aromatic protons are based on typical substitution patterns and

may require 2D NMR for definitive confirmation.

¹³C NMR Spectroscopy
While a definitive, publicly available ¹³C NMR spectrum for 1-Bromo-3-ethylbenzene is not

readily found, a predicted spectrum can be inferred based on the analysis of its isomers and

known substituent effects on benzene rings. The spectrum is expected to show eight distinct

signals.

Predicted Chemical Shift (δ) ppm Assignment

~145 Quaternary aromatic carbon (C-3)

~132 Aromatic CH

~130 Aromatic CH

~129 Aromatic CH

~126 Aromatic CH

~122 Quaternary aromatic carbon (C-1, C-Br)

~28 Methylene carbon (-CH₂-)

~15 Methyl carbon (-CH₃)
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Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-3-ethylbenzene displays characteristic absorption bands that

correspond to the vibrational modes of its functional groups.

Frequency (cm⁻¹) Intensity Vibrational Mode

~3100-3000 Medium Aromatic C-H stretch

~2970-2850 Strong
Aliphatic C-H stretch (from

ethyl group)

~1600-1580 Medium Aromatic C=C ring stretch

~1470-1430 Medium Aromatic C=C ring stretch

~1070 Strong C-Br stretch

~880-820 Strong
C-H out-of-plane bend (meta-

disubstitution)

Mass Spectrometry (MS)
Mass spectrometry of 1-Bromo-3-ethylbenzene provides information about its molecular

weight and fragmentation pattern upon ionization. The presence of bromine is readily identified

by the characteristic isotopic pattern of the molecular ion peak.
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m/z Relative Intensity Assignment

184/186 ~1:1

[M]⁺, Molecular ion peak

(presence of ⁷⁹Br and ⁸¹Br

isotopes)

169/171 High
[M-CH₃]⁺, Loss of a methyl

group

105 High

[M-Br]⁺, Loss of a bromine

atom, resulting in the

ethylbenzene cation

91 Moderate

[C₇H₇]⁺, Tropylium ion, a

common fragment for

alkylbenzenes

77 Moderate [C₆H₅]⁺, Phenyl cation

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
A solution of 1-Bromo-3-ethylbenzene is prepared by dissolving approximately 10-20 mg of

the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The

spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, standard

acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the

signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral

width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all

carbon signals, including quaternary carbons.

IR Spectroscopy
For a liquid sample like 1-Bromo-3-ethylbenzene, a neat spectrum is typically acquired. A

drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
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The salt plates are then mounted in a sample holder and placed in the beam path of an FTIR

spectrometer. A background spectrum of the clean salt plates is recorded first and automatically

subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-

400 cm⁻¹.

Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source. A small amount of the liquid sample is introduced into the instrument, often via a direct

insertion probe or gas chromatography inlet. The sample is vaporized and then bombarded

with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide, as well as a typical workflow for spectroscopic analysis.
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Workflow for Spectroscopic Analysis of 1-Bromo-3-ethylbenzene

1-Bromo-3-ethylbenzene Sample

NMR Spectroscopy IR Spectroscopy

Mass Spectrometry¹H NMR ¹³C NMR

Molecular Structure Elucidation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 1-Bromo-3-ethylbenzene.

Correlation of Spectroscopic Data to Molecular Structure

1-Bromo-3-ethylbenzene

Ethyl Group Aromatic Ring Bromine Atom

¹H NMR

Aliphatic Signals (t, q) Aromatic Signals (m)

¹³C NMR

Aliphatic Carbons Aromatic Carbons C-Br Carbon

IR Spectroscopy

C-H Stretch (Aliphatic) C-H Stretch (Aromatic) C-Br Stretch

Mass Spectrometry

Molecular Ion (M⁺) [M-CH₃]⁺ Fragment [M-Br]⁺ Fragment

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b123539?utm_src=pdf-body-img
https://www.benchchem.com/product/b123539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Correlation of spectral data to the structure of 1-Bromo-3-ethylbenzene.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-3-ethylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123539#1-bromo-3-ethylbenzene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b123539?utm_src=pdf-body-img
https://www.benchchem.com/product/b123539?utm_src=pdf-body
https://www.benchchem.com/product/b123539#1-bromo-3-ethylbenzene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b123539#1-bromo-3-ethylbenzene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b123539#1-bromo-3-ethylbenzene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b123539#1-bromo-3-ethylbenzene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b123539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

